molecular formula C8H14O2S B101010 Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester CAS No. 15925-47-0

Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester

Cat. No. B101010
CAS RN: 15925-47-0
M. Wt: 174.26 g/mol
InChI Key: FXOMETKMHQLOHH-UHFFFAOYSA-N
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Description

Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester, commonly known as DMT-E, is an organosulfur compound with the molecular formula C7H14O2S. It is a member of the class of compounds known as thioesters. DMT-E has a variety of applications in scientific research, including as a reagent in organic synthesis, as a probe for the study of enzyme-catalyzed reactions, and as a tool for the study of protein-protein interactions.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Compounds similar to butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester have been synthesized and evaluated for their antibacterial properties. For example, Santilli et al. (1975) synthesized a series of carboxylic acid esters and evaluated their effectiveness against gram-negative bacterial infections, highlighting the potential of such compounds in developing new antibacterial agents (Santilli, Scotese, & Yurchenco, 1975).

Agricultural Applications

Research by Ferroni et al. (2015) on polyenylcyclopropane carboxylic esters demonstrates high insecticidal activity, suggesting that derivatives of compounds like butanethioic acid esters can be effective in pest management strategies (Ferroni, Bassetti, Borzatta, Capparella, Gobbi, Guerrini, & Varchi, 2015).

Prodrug Applications in Pharmacology

Compounds structurally related to butanethioic acid esters have been explored as prodrugs. Saari et al. (1984) investigated methyldopa esters as potential prodrugs for hypertension treatment, showcasing the utility of such esters in improving drug bioavailability and efficacy (Saari, Halczenko, Cochran, Dobrinska, Vincek, Titus, Gaul, & Sweet, 1984).

Environmental and Toxicological Studies

Research into the environmental impact and toxicological profiles of chemical compounds, including esters similar to butanethioic acid esters, is crucial for understanding their safety and ecological effects. Studies such as those by Kaphalia, Ghanayem, and Ansari (1996) on the nonoxidative metabolism of 2-butoxyethanol through fatty acid conjugation provide insights into the metabolic pathways and potential toxic effects of related esters (Kaphalia, Ghanayem, & Ansari, 1996).

Metabolic Studies for Nutrition

Research by Miller, Dymsza, Tannenbaum, and Goldblith (1965) on the metabolism of energy-dense compounds, including butanediol and related esters, provides valuable information for developing nutritional supplements and understanding energy metabolism, which could be relevant for compounds similar to butanethioic acid esters (Miller, Dymsza, Tannenbaum, & Goldblith, 1965).

properties

IUPAC Name

S-tert-butyl 3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOMETKMHQLOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166618
Record name Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester

CAS RN

15925-47-0
Record name Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015925470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-tert-Butyl acetothioacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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